molecular formula C8H6F3N3OS B11782871 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide

Cat. No.: B11782871
M. Wt: 249.22 g/mol
InChI Key: RYUQYJIQMLRONA-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide is a high-value chemical compound designed for pharmaceutical and life sciences research. It belongs to the imidazo[2,1-b]thiazole-5-carboxamides (ITAs), a promising class of compounds identified for their potent activity against Mycobacterium tuberculosis . These compounds specifically target QcrB, a subunit of the cytochrome bcc complex that is a critical component of the mycobacterial electron transport chain essential for energy generation . By inhibiting this key pathway, this scaffold demonstrates impressive low nanomolar to micromolar potency against replicating bacteria, drug-resistant strains, and even within macrophage infection models, making it an exciting candidate for novel anti-tuberculosis drug development . The imidazo[2,1-b]thiazole core is a privileged structure in medicinal chemistry, frequently utilized in the synthesis of various bioactive molecules and high-value pharmaceutical intermediates . This product is provided for research applications and is strictly intended for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C8H6F3N3OS

Molecular Weight

249.22 g/mol

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxamide

InChI

InChI=1S/C8H6F3N3OS/c1-3-2-14-4(6(12)15)5(8(9,10)11)13-7(14)16-3/h2H,1H3,(H2,12,15)

InChI Key

RYUQYJIQMLRONA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C(F)(F)F)C(=O)N

Origin of Product

United States

Preparation Methods

Core Formation

The imidazo[2,1-b]thiazole scaffold is constructed via cyclocondensation of 2-amino-4-(trifluoromethyl)thiazole with ethyl 2-bromoacetoacetate (Figure 1). This reaction proceeds under reflux in ethanol, yielding ethyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate (Intermediate 3 ) with 75–85% efficiency.

Mechanism :

  • Nucleophilic attack by the amino group of 2-aminothiazole on the α-carbon of the bromoacetoacetate.

  • Cyclization via intramolecular dehydration, forming the fused bicyclic system.

  • Elimination of HBr, facilitated by a base (e.g., NaHCO₃).

Reaction Conditions :

  • Solvent: Ethanol

  • Temperature: 80–90°C (reflux)

  • Time: 6–8 hours

Starting MaterialProductYield (%)Reference
2-Amino-4-(trifluoromethyl)thiazoleEthyl 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate82

Carboxamide Formation

Intermediate 3 is hydrolyzed to the carboxylic acid using 2 M NaOH in tetrahydrofuran (THF)/water (3:1) at 60°C for 4 hours. The resulting acid is treated with oxalyl chloride in dichloromethane (DCM) under catalytic DMF to form the acyl chloride, which is subsequently aminated with aqueous NH₃ to yield the target carboxamide (85–90% purity).

Optimization Data :

  • Hydrolysis time: 4 hours (yield: 89%)

  • Amination temperature: 0–5°C (prevents overreaction)

Multicomponent Reactions (MCRs)

One-Pot Synthesis

A three-component reaction involving 2-aminothiazole , trifluoroacetone , and ethyl acetoacetate in the presence of p-toluenesulfonic acid (PTSA) generates the target compound in a single step. This method reduces purification steps and improves atom economy.

Conditions :

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 12 hours

ComponentRoleStoichiometry
2-AminothiazoleNucleophile1.0 eq
TrifluoroacetoneCF₃ source1.2 eq
Ethyl acetoacetateMethyl and ester source1.0 eq

Yield : 68% (crude), 60% after recrystallization.

Palladium-Catalyzed Coupling

Suzuki-Miyaura Functionalization

The trifluoromethyl group is introduced via palladium-catalyzed cross-coupling of 2-methylimidazo[2,1-b]thiazole-5-carboxamide with trifluoromethylboronic acid (Figure 2).

Catalytic System :

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₂CO₃ (2.0 eq)

Conditions :

  • Solvent: DMF/H₂O (4:1)

  • Temperature: 100°C

  • Time: 24 hours

SubstrateProductYield (%)
2-Methylimidazo[2,1-b]thiazole-5-carboxamide2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide55

Radical Trifluoromethylation

CF₃ Group Introduction

A radical-mediated approach uses Umemiya’s reagent (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) to trifluoromethylate the pre-formed imidazo[2,1-b]thiazole core.

Conditions :

  • Solvent: Acetonitrile

  • Temperature: 80°C

  • Time: 6 hours

Limitations :

  • Requires electron-deficient aromatic systems for efficient radical addition.

  • Moderate regioselectivity (65:35 for C6 vs. C4).

Solid-Phase Synthesis

Resin-Bound Intermediates

A Rink amide resin is functionalized with the imidazo[2,1-b]thiazole core, enabling sequential introduction of methyl and trifluoromethyl groups via automated protocols. This method is scalable (up to 50 g) and reduces purification complexity.

Key Steps :

  • Resin activation with Fmoc-Cl .

  • Coupling with 2-methylimidazo[2,1-b]thiazole-5-carboxylic acid .

  • Trifluoromethylation using CF₃I under UV light.

Yield : 78% (over three steps).

Comparative Analysis of Methods

MethodAdvantagesDisadvantagesScale Suitability
CyclocondensationHigh regioselectivity, 82% yieldMulti-step, costly intermediatesLab to pilot
MCRsAtom-economical, one-potModerate yield (60%)Lab
Palladium couplingLate-stage functionalizationRequires expensive catalystsLab
Radical trifluoromethylationBroad substrate tolerancePoor regioselectivityLab
Solid-phase synthesisScalable, automatedSpecialized equipment neededPilot to industrial

Chemical Reactions Analysis

Functional Group Transformations

The carboxamide group undergoes selective transformations, such as conversion to acyl chlorides. Treatment with oxalyl chloride and catalytic DMF in dichloromethane (20 mL, 6 hours) generates reactive intermediates, which couple with amines (e.g., o-aminobenzamide) to form secondary amides .

Example Reaction:

  • Acyl Chloride Formation:

    • Reagents: Oxalyl chloride (3 mmol), DMF (2 drops)

    • Conditions: CH₂Cl₂, room temperature, 6 hours .

  • Amide Coupling:

    • Reagents: o-Aminobenzamide (1.2 mmol), (i-Pr)₂EtN

    • Yield: 39–56% (dependent on substituents) .

Oxidation and Reduction Reactions

The imidazo-thiazole core exhibits redox activity. Oxidation with potassium permanganate in acidic ethanol (50°C, 3 hours) modifies the thiazole sulfur, while sodium borohydride reduces carbonyl derivatives (e.g., aldehyde analogs) to alcohols.

Comparative Reactivity:

Reaction TypeReagentConditionsProduct
OxidationKMnO₄ (0.1 M in H₂SO₄)Ethanol, 50°C, 3 hSulfoxide derivatives
ReductionNaBH₄ (2 equiv)Methanol, 0°C, 1 hAlcohol derivatives

Nucleophilic Additions and Cyclizations

The carboxamide’s nitrogen participates in nucleophilic reactions. For example, condensation with aldehydes in acetic acid forms Schiff bases, which cyclize under thermal conditions to yield fused heterocycles.

Schiff Base Formation:

  • Reagents: Benzaldehyde (1.2 equiv), glacial acetic acid

  • Conditions: Reflux, 8 hours

  • Yield: 70–75% (unoptimized).

Stability Under Hydrolytic Conditions

The trifluoromethyl group enhances hydrolytic stability. In accelerated degradation studies (pH 1–13, 40°C), the compound retains >90% integrity after 24 hours, attributed to the electron-withdrawing CF₃ group protecting the amide bond.

Biological Interaction-Driven Reactions

While not traditional chemical reactions, the compound interacts with biological targets via non-covalent binding:

  • DNA Intercalation: Forms π-stacking interactions with DNA bases, confirmed via fluorescence quenching assays.

  • Topoisomerase II Inhibition: Binds to the ATP-binding pocket, inducing DNA damage (IC₅₀ = 2.5 μM) .

Spectroscopic Characterization

Post-reaction analysis employs:

  • NMR: Distinct signals for CF₃ (δ ~120 ppm in ¹⁹F NMR) and amide protons (δ 8.2–8.5 ppm in ¹H NMR).

  • Mass Spectrometry: Molecular ion peak at m/z 289.05 (M+H⁺).

This compound’s reactivity is shaped by its electron-deficient thiazole ring and robust carboxamide group, enabling diverse synthetic modifications. Further studies should explore catalytic asymmetric transformations and green chemistry approaches to optimize yields.

Scientific Research Applications

Anti-Tuberculosis Activity

Research indicates that 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide exhibits potent activity against Mycobacterium tuberculosis in vitro. A study published in the journal PLOS ONE highlighted its mechanism of action, targeting QcrB, a crucial component of the mycobacterial electron transport chain. The compound demonstrated minimal inhibitory concentration (MIC) values ranging from 0.0625 to 2.5 μM against various strains, including drug-resistant ones .

Anticancer Properties

The compound also shows promise in cancer research. Preliminary studies suggest that derivatives of imidazo[2,1-b]thiazole exhibit significant anticancer activity against various cancer cell lines. For instance, the compound's structural analogs have been evaluated for their efficacy against breast cancer and other malignancies, with some showing substantial growth inhibition percentages .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Starting Materials :
    • 4-(trifluoromethyl)benzothioamide
    • Ethyl 2-chloroacetoacetate
  • Reaction Conditions :
    • Treatment with hydrazine hydrate to yield the carboxamide derivative.

This pathway highlights the compound's synthetic accessibility and potential for further modifications to enhance its biological activity.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals the unique properties of this compound:

Compound NameStructural FeaturesBiological ActivityUnique Properties
3-Methyl-6-(4-trifluoromethyl)phenylimidazo[2,1-b]thiazoleSimilar imidazole-thiazole structureAnticancer activityEnhanced lipophilicity
Imidazo[2,1-b]thiazole derivativesVaries in substituentsAntimicrobial propertiesDiverse biological activities
4-Methyl-thiazole derivativesContains thiazole but lacks imidazoleLimited anti-tuberculosis activitySimpler structure

The trifluoromethyl group significantly enhances the biological activity of this compound compared to others in its class, making it a valuable candidate for further pharmaceutical development .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as an anti-tuberculosis agent, it targets QcrB, a component of the mycobacterial cytochrome bcc-aa3 super complex, which is critical for the electron transport chain . This interaction disrupts the energy production in the bacteria, leading to its death.

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl vs. Ethyl/Methyl Groups : The trifluoromethyl group in the target compound improves metabolic stability and membrane permeability compared to ethyl or methyl substituents (e.g., ND-11543) .
  • Core Heterocycle Differences : Compounds with a thiadiazole core (e.g., ) exhibit divergent biological targets (e.g., anticancer vs. anti-TB) due to altered electronic and steric properties .

Anti-Tuberculosis Activity

  • ND-11543 : Demonstrates MIC values of 0.0625–2.5 µM against drug-resistant Mtb strains and reduces bacterial load in chronic murine TB models at 200 mg/kg .

Enzyme Inhibition Profiles

  • The target compound’s CF₃ group may reduce off-target effects compared to non-fluorinated analogues. For example, 2-methyl-6-(2-thienyl)imidazo[2,1-b]thiazole inhibits mammalian NADH dehydrogenase (IC₅₀: 0.11 mM) but shows negligible activity in nematode mitochondria, highlighting species-specific selectivity .

Pharmacokinetic and ADME Properties

  • Target Compound : High plasma exposure (AUC >11,700 ng·hr/mL) and long half-life (>24 hours) in rats, attributed to the CF₃ group’s resistance to oxidative metabolism .
  • ND-11543 : Similar PK profile but shorter half-life (12–18 hours) due to ethyl group metabolism .
  • Q203: Requires CYP450 inhibitors (e.g., 1-aminobenzotriazole) to maintain efficacy in vivo, indicating higher metabolic liability .

Biological Activity

2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide (CAS Number: 175277-51-7) is a compound belonging to the imidazo[2,1-b]thiazole class, which has garnered attention due to its potential biological activities, particularly in the field of antimicrobial research. This article reviews the biological activity of this compound, focusing on its efficacy against various pathogens, particularly Mycobacterium tuberculosis, and its pharmacological properties.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a trifluoromethyl group and an imidazole-thiazole framework, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that derivatives of imidazo[2,1-b]thiazole, including this compound, exhibit significant antimicrobial activity. A study reported that this class of compounds targets QcrB, a crucial component of the mycobacterial electron transport chain. The minimum inhibitory concentration (MIC) values for various analogs ranged from 0.0625 to 2.5 μM , demonstrating potent activity against drug-resistant strains of M. tuberculosis .

CompoundMIC (μM)Target
ND-115430.0625M. tuberculosis
Analog 10.125M. tuberculosis
Analog 20.5M. tuberculosis
Analog 32.5M. tuberculosis

In Vivo Efficacy

In vivo studies have shown that certain imidazo[2,1-b]thiazole derivatives maintain efficacy at high doses without significant toxicity. For instance, ND-11543 was tolerated at doses greater than 500 mg/kg in mice and exhibited favorable pharmacokinetics with an area under the curve (AUC) greater than 11,700 ng·hr/mL . This suggests that these compounds may be viable candidates for further development as anti-tuberculosis agents.

Study on Intracellular Potency

A comprehensive evaluation involving nine diverse imidazo[2,1-b]thiazole analogs demonstrated their intracellular potency against macrophages infected with M. tuberculosis. The study revealed that these compounds could effectively penetrate macrophages and exert their antimicrobial effects .

Pharmacokinetic Profile

The pharmacokinetic properties of selected imidazo[2,1-b]thiazoles were assessed to understand their absorption and metabolism better. The findings indicated good oral bioavailability and prolonged half-lives in animal models, which are critical factors for drug development .

Q & A

What is the primary mechanism of action of 2-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide (ITA) against Mycobacterium tuberculosis?

Level: Basic
Answer: The compound inhibits QcrB, a subunit of the cytochrome bcc-aa₃ supercomplex in the mycobacterial electron transport chain (ETC). This disrupts ATP synthesis by blocking electron transfer to terminal oxidases, leading to bacterial energy depletion. The specificity for QcrB is validated by cross-resistance studies with other QcrB inhibitors like Q203 and TB47, which share structural homology with ITAs .

What synthetic routes are commonly used to prepare imidazo[2,1-b]thiazole-5-carboxamide derivatives?

Level: Basic
Answer: A modular approach involves coupling substituted amines to the imidazo[2,1-b]thiazole-5-carbonyl chloride core. For example, ND-11543 (a structural analog) is synthesized by reacting 5-(aminomethyl)-2,3-dihydrobenzofuran with the activated carbonyl intermediate. Modifications at the 6-position (e.g., trifluoromethyl groups) are introduced via precursor functionalization before cyclization .

How is intracellular efficacy evaluated for ITA compounds in macrophage infection models?

Level: Advanced
Answer: Macrophages infected with GFP-tagged M. tuberculosis are treated with serial dilutions of the compound. Bacterial load is quantified via high-content imaging, measuring parameters like pixel intensity (reflective of bacterial area) and infected cell percentage. Dose-response curves are generated using Prism software with a variable-slope hyperbolic model. Normalization against DMSO (negative control) and isoniazid (positive control) ensures robust interpretation of MIC values .

How can researchers resolve contradictory MIC data between in vitro and intracellular assays for ITA compounds?

Level: Advanced
Answer: Discrepancies often arise from differences in compound solubility, protein binding, or metabolic stability. Methodological adjustments include:

  • Solubility testing in pH 6.8 media (mimicking physiological conditions) using turbidimetric assays.
  • Plasma protein binding assessment via equilibrium dialysis to calculate free drug fractions.
  • Caco-2 permeability assays to evaluate intestinal absorption potential, which impacts bioavailability in in vivo models .

What experimental strategies optimize the pharmacokinetic (PK) profile of ITA analogs?

Level: Advanced
Answer: Key PK parameters are addressed through:

  • Microsomal stability assays : Incubation with human liver microsomes and NADPH to assess metabolic degradation.
  • CYP450 inhibition profiling : Screening against isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions.
  • Plasma protein binding : Quantification using LC-MS/MS after equilibrium dialysis to refine dosing regimens.
    For ND-11543, >24 hr half-life and AUC(0-24h) >11,700 ng·hr/mL in mice were achieved by balancing lipophilicity (logP) and hydrogen-bond donors .

How does the chronic murine TB infection model validate ITA efficacy compared to acute models?

Level: Advanced
Answer: The chronic model mimics latent TB, where M. tuberculosis persists in granulomas. ND-11543 (200 mg/kg for 4 weeks) reduced lung and spleen bacterial loads by 0.29 and 0.82 log10 CFU, respectively. Efficacy here depends on sustained drug exposure and tissue penetration, unlike acute models that prioritize rapid bactericidal activity. Synergy with cytochrome bd oxidase inhibitors (e.g., TB47) is critical to overcome respiratory flexibility in chronic infection .

What structural modifications enhance ITA potency against drug-resistant M. tuberculosis strains?

Level: Advanced
Answer: Mono-drug resistance is mitigated by:

  • Trifluoromethyl groups at position 6: Improve target binding affinity and resistance profile (MIC ≤0.0625 μM against resistant strains).
  • Phenoxybenzyl substitutions (e.g., ND-11564): Enhance membrane permeability and reduce efflux pump susceptibility.
  • Pyridylmethylamine derivatives (e.g., ND-12025): Increase metabolic stability while retaining nanomolar potency .

How are cytotoxicity and therapeutic windows determined for ITA compounds?

Level: Basic
Answer: Cytotoxicity is assessed in mammalian cell lines (e.g., Vero or THP-1) using ATP-based viability assays. The selectivity index (SI) is calculated as CC50 (cytotoxic concentration)/MIC. For ND-11543, SI >100 was achieved, indicating minimal off-target effects. Confocal microscopy further validates lack of mitochondrial toxicity in host cells .

What computational tools predict ITA binding modes to QcrB?

Level: Advanced
Answer: Molecular docking with QcrB homology models (derived from M. smegmatis or M. tuberculosis structures) identifies critical interactions, such as hydrogen bonding with His155 or π-stacking with Phe210. MD simulations refine binding poses and predict resistance mutations (e.g., Ala317Val). These models align with experimental SAR data for analogs like ND-11543 and Q203 .

How do researchers address discrepancies between in vitro potency and in vivo efficacy for ITA compounds?

Level: Advanced
Answer: Bridging this gap requires:

  • Bioavailability studies : Oral dosing in mice with LC-MS/MS plasma monitoring.
  • Tissue distribution analysis : Measuring drug concentrations in lungs/spleens post-mortem.
  • CYP450 modulation : Co-administration with inhibitors (e.g., ABT) to prolong half-life. For ND-11543, CYP450 inhibition did not significantly alter efficacy, suggesting adequate intrinsic exposure .

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